4-(Benzylamino)benzonitrile
Overview
Description
4-(Benzylamino)benzonitrile is an organic compound with the molecular formula C14H12N2. It is characterized by a benzylamino group attached to a benzonitrile moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that benzylic amines, such as 4-(benzylamino)benzonitrile, are often involved in interactions with various biological targets due to their structural versatility .
Mode of Action
Benzylic amines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The presence of the benzylic amine and nitrile groups in the molecule could potentially influence its interaction with biological targets .
Biochemical Pathways
For instance, nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, could potentially act on the nitrile group of this compound .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, could influence its adme properties .
Result of Action
Related compounds have shown promising antibacterial, antifungal, and antiviral activities . The presence of the benzylic amine and nitrile groups could potentially contribute to these effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with benzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using ionic liquids as recycling agents, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzyl alcohols or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
4-(Benzylamino)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including hypotensive and radioprotective activities.
Industry: Utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the nitrile group.
4-Aminobenzonitrile: Similar structure but lacks the benzyl group.
Uniqueness: 4-(Benzylamino)benzonitrile is unique due to the presence of both benzylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-(benzylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBIJOPTRWSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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